N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide
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Description
The compound is a derivative of pyrido[3,2-d]pyrimidine . Pyrido[3,2-d]pyrimidines are an important class of chemical compounds with diverse biological activities . They are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The most common synthetic methods of pyrido[3,2-d]pyrimidin-4-ones, which the compound is a derivative of, involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA); in addition to a primary amine . Alternatively, the synthesis of pyrido[3,2-d]pyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Scientific Research Applications
Heterocyclic Synthesis and Anticancer Activity
Research into heterocyclic compounds, including structures similar to N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide, has revealed significant scientific interest due to their potential therapeutic applications. One study outlines the synthesis and evaluation of pyrazolo[3,4-d]pyrimidin-4-one derivatives, showing potent anticancer activities against various cancer cell lines. These findings underscore the relevance of such compounds in the development of new anticancer agents (Abdellatif et al., 2014).
Antimicrobial and Anti-inflammatory Applications
Further research into derivatives of heterocyclic compounds has also highlighted their antimicrobial and anti-inflammatory potentials. The synthesis of pyrazole, pyrimidine, and pyridazine derivatives with notable antimicrobial activities presents a promising avenue for the development of new antimicrobial agents. This research indicates the versatility of heterocyclic compounds in addressing a wide range of microbial threats (Wardakhan & Edrees, 2016).
Inhibition of SARS-CoV Protease
In the context of viral pandemics, the synthesis of thieno[2,3-d]pyrimidine derivatives has been explored for their potential as SARS-CoV 3C-like protease inhibitors. This research demonstrates the critical role such compounds can play in the development of antiviral drugs, particularly those targeting coronaviruses. The effectiveness of these compounds against influenza A neuraminidase virus further illustrates their broad-spectrum antiviral capabilities (El-All et al., 2016).
Anticancer and Antimicrobial Synergy
The exploration of thiazolidinone and pyrimidine hybrid structures has led to the identification of compounds with significant anticancer and antimicrobial properties. These studies not only highlight the therapeutic potential of such hybrids but also suggest a multi-faceted approach to drug design, leveraging the synergistic effects of combining different pharmacophoric elements for enhanced biological activity (Verma & Verma, 2022).
Enzyme Inhibition for Therapeutic Applications
Lastly, the design and synthesis of heterocyclic compounds have been directed towards enzyme inhibition, particularly targeting enzymes like Mycobacterium tuberculosis GyrB. These inhibitors represent a strategic approach to combating tuberculosis, showcasing the importance of heterocyclic chemistry in developing novel therapeutics against infectious diseases (Jeankumar et al., 2013).
properties
IUPAC Name |
N-[2-[5-[(3-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O4S/c26-18(16-5-2-8-30-16)20-6-7-24-17-15(10-22-24)19(27)23(12-21-17)11-13-3-1-4-14(9-13)25(28)29/h1-5,8-10,12H,6-7,11H2,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOLFRWTQSIYFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide |
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